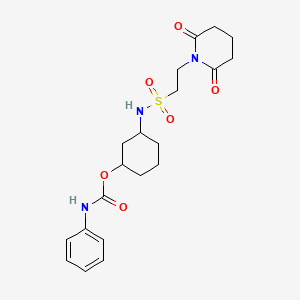
3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate is a useful research compound. Its molecular formula is C20H27N3O6S and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-(2,6-Dioxopiperidin-1-yl)ethylsulfonamido)cyclohexyl phenylcarbamate is a compound of interest due to its potential therapeutic applications, particularly in the modulation of inflammatory responses and as an immunomodulator. This article reviews its biological activity, synthesizing findings from various studies and patents to present a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A dioxopiperidine moiety, which is known for its role in biological activity.
- A cyclohexyl group , contributing to its lipophilicity and potential bioavailability.
- An ethylsulfonamide linkage that may enhance solubility and interaction with biological targets.
Research indicates that compounds similar to this compound can modulate the levels of Tumor Necrosis Factor-alpha (TNF-α) , a key cytokine involved in systemic inflammation. The modulation of TNF-α levels is critical in the treatment of various inflammatory diseases. For instance, substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides have been shown to reduce TNF-α levels effectively .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties. In animal models, it has been shown to:
- Reduce TNF-α levels in response to immunostimulation.
- Alleviate symptoms associated with conditions such as endotoxemia and toxic shock syndrome .
Immunomodulation
Similar derivatives have been studied for their immunomodulatory effects. For example, compounds derived from dioxopiperidine structures have been linked to altered immune responses, making them potential candidates for treating autoimmune diseases .
Study on TNF-α Modulation
A notable study highlighted that administering derivatives containing the dioxopiperidine structure significantly reduced TNF-α production in vivo. This was particularly evident in models of viral infections , where excessive TNF-α contributes to pathogenesis .
Clinical Implications
In clinical settings, compounds like this compound could be beneficial for:
- Treating chronic inflammatory diseases.
- Managing symptoms in viral infections where TNF-α plays a detrimental role.
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄S |
| Molecular Weight | 306.36 g/mol |
| Key Biological Activity | TNF-α modulation |
| Potential Therapeutic Uses | Anti-inflammatory, immunomodulation |
属性
IUPAC Name |
[3-[2-(2,6-dioxopiperidin-1-yl)ethylsulfonylamino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6S/c24-18-10-5-11-19(25)23(18)12-13-30(27,28)22-16-8-4-9-17(14-16)29-20(26)21-15-6-2-1-3-7-15/h1-3,6-7,16-17,22H,4-5,8-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTULPNAGINPWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)CCN3C(=O)CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













